2-Phenylimidazo[1,2-a]quinoline 2-Phenylimidazo[1,2-a]quinoline
Brand Name: Vulcanchem
CAS No.: 74944-11-9
VCID: VC21315217
InChI: InChI=1S/C17H12N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-12H
SMILES: C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43
Molecular Formula: C17H12N2
Molecular Weight: 244.29 g/mol

2-Phenylimidazo[1,2-a]quinoline

CAS No.: 74944-11-9

Cat. No.: VC21315217

Molecular Formula: C17H12N2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylimidazo[1,2-a]quinoline - 74944-11-9

Specification

CAS No. 74944-11-9
Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
IUPAC Name 2-phenylimidazo[1,2-a]quinoline
Standard InChI InChI=1S/C17H12N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-12H
Standard InChI Key FQJSDLFCFOISBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43
Canonical SMILES C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43

Introduction

Chemical Properties and Structure

2-Phenylimidazo[1,2-a]quinoline is a heterocyclic aromatic organic compound with the molecular formula C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol . It consists of a quinoline core fused with an imidazole ring, with a phenyl group attached at the 2-position of the imidazo ring. The compound is structurally related to the broader class of imidazo[1,2-a] heterocycles, which have shown diverse biological activities .

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₂N₂
Molecular Weight244.29 g/mol
CAS Number74944-11-9
IUPAC Name2-phenylimidazo[1,2-a]quinoline
SynonymsImidazo[1,2-a]quinoline, 2-phenyl-; 2-Phenylimidazo(1,2-a)quinoline
InChI KeyFQJSDLFCFOISBV-UHFFFAOYSA-N

The compound's structure incorporates a quinoline backbone (a bicyclic structure with a benzene ring fused to a pyridine ring) further fused with an imidazole moiety, creating a tricyclic system, with a phenyl group substitution at position 2 . This structural arrangement is crucial for its biological activity, particularly its ability to interact with cytochrome P450 enzymes.

Synthesis Methods

Several methods have been developed for the synthesis of 2-phenylimidazo[1,2-a]quinoline and related analogs. These methods vary in efficiency, yield, and environmental impact.

One-Pot Microwave-Assisted Synthesis

A rapid and efficient one-pot microwave-assisted synthesis method has been reported using water-PEG-400 as a green solvent system . This approach offers advantages including:

  • Environmentally benign reaction conditions

  • Rapid reaction times compared to conventional methods

  • Excellent yields of the target compound

  • Avoidance of toxic organic solvents and hazardous reagents

The method involves the reaction of aromatic carbonyl compounds, 2-amino pyridine, succinamide, and in situ generated α-iodo acetophenone in a mixture of PEG-400 and water (2:1) under microwave irradiation .

Conventional Synthesis Methods

Traditional synthesis approaches for 2-phenylimidazo[1,2-a]quinoline typically involve the cyclization reaction between 2-aminoquinoline and α-bromoacetophenone in the presence of a base . While effective, these methods often require:

  • Use of lachrymatory α-halocarbonyl compounds

  • Longer reaction times

  • Less environmentally friendly conditions

Gold-Catalyzed Oxidation Method

Another innovative approach involves gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by reaction with 2-phenylimidazo[1,2-a]pyridines to produce 1,2-diones . This method can be adapted for the synthesis of derivatives related to 2-phenylimidazo[1,2-a]quinoline.

Biological Activities

The biological activities of 2-phenylimidazo[1,2-a]quinoline and its analogs have been extensively studied, revealing significant pharmacological potential.

CYP1 Enzyme Inhibition

2-Phenylimidazo[1,2-a]quinoline (compound 1a) has been demonstrated to selectively inhibit CYP1 enzymes . Cytochrome P450 (CYP) enzymes play crucial roles in drug metabolism and bioactivation of carcinogens. Selective inhibition of CYP1 enzymes has important implications for:

  • Potential reduction of carcinogen activation

  • Modulation of drug metabolism

  • Possible reversal of drug resistance mechanisms in cancer

Antiproliferative Effects

Recent investigations have revealed that 2-phenylimidazo[1,2-a]quinoline exhibits excellent antiproliferative activities against various cancer cell lines, particularly breast cancer . These effects were demonstrated through 3H thymidine uptake assays, which measure the rate of DNA synthesis and cell proliferation .

The lead compound 1a (2-phenylimidazo[1,2-a]quinoline) and some of its analogs have shown significant activity against the MDA-MB-231 breast cancer cell line, which is particularly aggressive and often resistant to conventional treatments .

Drug Resistance Reversal

An important finding regarding 2-phenylimidazo[1,2-a]quinoline is its potential to relieve drug resistance caused by CYP1 upregulation in cancer cells . This property is particularly valuable for developing combination therapies for resistant tumors.

Structure-Activity Relationships and Analogs

Research has led to the development of numerous analogs of 2-phenylimidazo[1,2-a]quinoline with modified structures designed to enhance biological activity and pharmacological properties.

Key Analogs and Their Activities

A series of 54 novel analogs of 2-phenylimidazo[1,2-a]quinoline have been synthesized with varied substitutions on the phenyl and imidazole rings . Among these, several compounds demonstrated notable biological activities:

CompoundSubstitutionBiological Activity
1a (Lead)Unsubstituted phenylExcellent antiproliferative activity, CYP1 inhibition
1c3-OMe on phenylEnhanced antiproliferative activity
1n2,3-naphthaleneExcellent antiproliferative activity

Molecular modeling studies suggest that compounds 1c and 1n bind similarly to 1a in the CYP1 binding site, explaining their comparable biological activities .

Structure-Activity Relationships

The investigation of multiple analogs has revealed important structure-activity relationships:

  • Substitutions on the phenyl ring significantly influence antiproliferative activity

  • Methoxy groups at specific positions enhance biological activity

  • Larger aromatic systems (like naphthalene) can maintain or improve activity

  • The binding mode to CYP1 enzymes appears consistent across effective analogs

Applications in Medicinal Chemistry

The promising biological profile of 2-phenylimidazo[1,2-a]quinoline has positioned it as a valuable scaffold in medicinal chemistry research.

Cancer Therapeutics Development

The most significant application of 2-phenylimidazo[1,2-a]quinoline is in the development of novel anticancer agents, particularly for breast cancer treatment . The compound's ability to inhibit specific enzyme systems while demonstrating antiproliferative effects makes it an attractive lead for further optimization.

Multifunctional Drug Design

The dual ability to inhibit CYP1 enzymes and demonstrate antiproliferative effects makes this compound class interesting for multifunctional drug design strategies . This approach aims to create single molecules with multiple therapeutic actions, potentially improving efficacy while reducing the risk of drug-drug interactions.

Current Research Directions

Research on 2-phenylimidazo[1,2-a]quinoline continues to evolve in several directions.

Synthetic Methodology Improvements

Efforts are ongoing to develop more efficient, environmentally friendly synthetic methodologies for 2-phenylimidazo[1,2-a]quinoline and its analogs . These include:

  • Green chemistry approaches using non-toxic solvents

  • Microwave-assisted syntheses to reduce reaction times

  • One-pot multicomponent reactions to improve efficiency

Structure Optimization

Current research focuses on further optimizing the structure of 2-phenylimidazo[1,2-a]quinoline to enhance:

  • Potency against specific cancer cell lines

  • Selectivity for CYP1 enzymes

  • Pharmacokinetic properties

  • Reduced toxicity profiles

Mechanism of Action Studies

Detailed investigations into the precise mechanisms by which 2-phenylimidazo[1,2-a]quinoline exerts its biological effects are underway . These studies aim to clarify whether the antiproliferative effects are directly related to CYP1 inhibition or involve additional pathways.

Relationship to Other Heterocyclic Compounds

2-Phenylimidazo[1,2-a]quinoline belongs to a broader family of heterocyclic compounds with significant biological activities.

Comparison with Imidazo[1,2-a]pyridines

Structurally related imidazo[1,2-a]pyridines have demonstrated a wide range of pharmacological properties, including:

  • Anti-inflammatory effects

  • Antiprotozoal activity

  • Antiviral properties

  • Antiulcer effects

  • Antibacterial and antifungal activities

The quinoline variant (2-phenylimidazo[1,2-a]quinoline) appears to have more specialized activity, particularly related to cancer cell proliferation .

Quinoline-Based Compounds

The quinoline core structure found in 2-phenylimidazo[1,2-a]quinoline is itself biologically significant. Quinoline derivatives have historically been important in pharmaceutical development:

  • Over 200 biologically active quinoline and quinazoline alkaloids have been identified

  • Quinine, a prominent quinoline alkaloid, has historical significance in malaria treatment

  • 4-Hydroxy-2-alkylquinolines (HAQs) are involved in antibiotic resistance mechanisms

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator